Synthesis of Diethyl 1,2-Hydrazinedicarboxylate from Ethyl Chloroformate: A Technical Guide
Synthesis of Diethyl 1,2-Hydrazinedicarboxylate from Ethyl Chloroformate: A Technical Guide
Introduction
Diethyl 1,2-hydrazinedicarboxylate, also known as diethyl hydrazodicarboxylate, is a stable crystalline solid that serves as a crucial intermediate in organic synthesis.[1] Its primary application lies in its role as the precursor to diethyl azodicarboxylate (DEAD), a valuable but hazardous reagent widely used in the Mitsunobu reaction for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[2][3] This guide provides an in-depth technical overview of the synthesis of diethyl 1,2-hydrazinedicarboxylate from the reaction of ethyl chloroformate with hydrazine hydrate. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, quantitative data, and process visualizations.
Overall Synthesis Workflow
The synthesis is a two-step process that begins with the alkylation of hydrazine with ethyl chloroformate to produce diethyl 1,2-hydrazinedicarboxylate. This product can then be oxidized to yield diethyl azodicarboxylate (DEAD).[1][3]
Caption: Overall workflow for the synthesis of Diethyl 1,2-Hydrazinedicarboxylate and its subsequent oxidation to DEAD.
Experimental Protocol
The following protocol is adapted from a well-established procedure for the preparation of diethyl 1,2-hydrazinedicarboxylate.[4][5]
Materials and Equipment:
-
A 2-liter or 3-liter three-necked flask
-
Mechanical stirrer
-
Two 500-mL dropping funnels
-
Thermometer
-
Ice bath
-
Büchner funnel for filtration
-
Drying oven
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams/mL) |
| 85% Hydrazine Hydrate | 50.06 | 1.0 | 59 g |
| Ethyl Chloroformate | 108.52 | 2.0 | 217 g |
| Sodium Carbonate | 105.99 | 1.0 | 106 g |
| 95% Ethanol | - | - | 500 mL |
| Water | - | - | 1500 mL (total) |
Procedure:
-
Initial Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, two dropping funnels, and a thermometer, place a solution of 59 g (1 mole) of 85% hydrazine hydrate dissolved in 500 mL of 95% ethanol.[4]
-
Cooling: Cool the reaction flask using an ice bath until the temperature of the hydrazine solution drops to 10°C.[4]
-
First Addition of Ethyl Chloroformate: Begin the dropwise addition of 217 g (2 moles) of ethyl chloroformate. Maintain a steady rate of addition to keep the reaction temperature between 15°C and 20°C.[4][5]
-
Simultaneous Addition: After approximately half of the ethyl chloroformate has been added, begin the simultaneous dropwise addition of a solution of 106 g (1 mole) of sodium carbonate in 500 mL of water from the second dropping funnel.[4]
-
Temperature and Rate Control: Regulate the addition rates of both the remaining ethyl chloroformate and the sodium carbonate solution to ensure the temperature does not exceed 20°C. It is crucial that the addition of ethyl chloroformate is completed slightly before the sodium carbonate to maintain a slight excess of ethyl chloroformate in the reaction mixture at all times.[4][6] A precipitate will form during this stage.[5]
-
Stirring: Once all reactants have been added, wash down any precipitate on the upper walls of the flask with 200 mL of water. Allow the mixture to stir for an additional 30 minutes.[4]
-
Isolation and Purification: Collect the solid precipitate by filtration using a Büchner funnel. Wash the product thoroughly with a total of 800 mL of water.[4]
-
Drying: Dry the collected solid in an oven at 80°C. The resulting product, diethyl 1,2-hydrazinedicarboxylate, should be a white crystalline solid.[4][6]
Quantitative Data Summary
Reaction Parameters and Yield:
| Parameter | Value | Reference |
| Yield | 145–150 g (82–85%) | [4] |
| Melting Point | 131–133°C | [4] |
| Purity | Sufficiently pure for subsequent reactions | [4] |
Physico-chemical Properties of Diethyl 1,2-hydrazinedicarboxylate:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O₄ | [7][8] |
| Molar Mass | 176.17 g/mol | [7][8] |
| Appearance | White crystalline powder | [6] |
| Boiling Point | 250°C | [6] |
| CAS Number | 4114-28-7 | [7][8] |
Logical Flow of Experimental Steps
The following diagram illustrates the logical sequence of the experimental protocol, highlighting the critical control parameters at each stage.
Caption: Logical flow diagram of the synthesis protocol for Diethyl 1,2-hydrazinedicarboxylate.
Conclusion
The synthesis of diethyl 1,2-hydrazinedicarboxylate from ethyl chloroformate and hydrazine hydrate is a robust and high-yielding procedure.[4] The reaction is straightforward but requires careful control of temperature and the rate of addition of reagents to ensure both high yield and purity.[4][5] The resulting product is a stable, solid intermediate that is significantly safer to handle and store than its oxidized derivative, DEAD.[1] This makes it an invaluable precursor for the in-situ generation or direct use of DEAD in various synthetic applications, particularly in the pharmaceutical industry.
References
- 1. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Diethyl_azodicarboxylate [chemeurope.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chembk.com [chembk.com]
- 7. Diethyl 1,2-hydrazinedicarboxylate (97%) - Amerigo Scientific [amerigoscientific.com]
- 8. 1,2-Hydrazinedicarboxylic acid, diethyl ester [webbook.nist.gov]
